molecular formula C6H11BrO3 B13838933 2-(Bromomethyl)-2-ethoxy-1,3-dioxolane

2-(Bromomethyl)-2-ethoxy-1,3-dioxolane

Cat. No.: B13838933
M. Wt: 211.05 g/mol
InChI Key: COWYALQFTCSZBE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-ethoxy-1,3-dioxolane is an organic compound that features a dioxolane ring with a bromomethyl and an ethoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-ethoxy-1,3-dioxolane typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction is carried out in a suitable solvent like dichloromethane or acetone.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-ethoxy-1,3-dioxolane can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-2-ethoxy-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-ethoxy-1,3-dioxolane primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying other compounds and studying their properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-2-ethoxy-1,3-dioxolane is unique due to the presence of both a bromomethyl and an ethoxy group on the dioxolane ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

2-(bromomethyl)-2-ethoxy-1,3-dioxolane

InChI

InChI=1S/C6H11BrO3/c1-2-8-6(5-7)9-3-4-10-6/h2-5H2,1H3

InChI Key

COWYALQFTCSZBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OCCO1)CBr

Origin of Product

United States

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